Isothiazole,4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazole,4-(phenylmethyl)-: is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing isothiazoles involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds. This reaction typically requires mild conditions and can be catalyzed by acids or bases.
Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods for synthesizing isothiazoles.
Ring Rearrangements: Another approach involves the rearrangement of existing heterocyclic compounds to form the isothiazole ring.
Industrial Production Methods: Industrial production of isothiazole,4-(phenylmethyl)- typically involves large-scale condensation reactions using readily available starting materials. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isothiazole,4-(phenylmethyl)- can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The isothiazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced isothiazole derivatives
Substitution: Substituted isothiazole derivatives
Scientific Research Applications
Chemistry: Isothiazole,4-(phenylmethyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, isothiazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating various biological pathways .
Industry: In the industrial sector, isothiazole derivatives are used as intermediates in the synthesis of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of isothiazole,4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the isothiazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity . The phenylmethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Uniqueness: Isothiazole,4-(phenylmethyl)- is unique due to the presence of both sulfur and nitrogen atoms in a 1,2-relationship, which imparts distinct electronic and steric properties.
Properties
CAS No. |
36412-26-7 |
---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
4-benzyl-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h1-5,7-8H,6H2 |
InChI Key |
YEPBKWKFFVWMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.